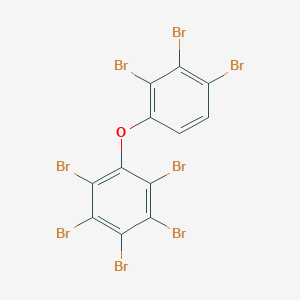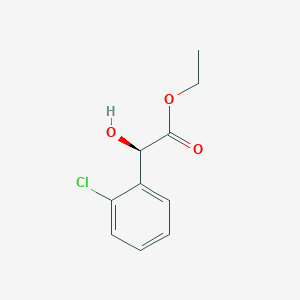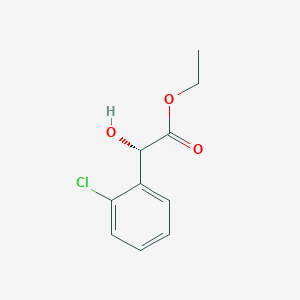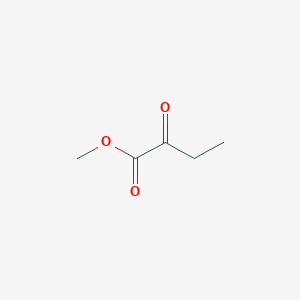
Methyl-2-oxobutanoat
Übersicht
Beschreibung
It is a methyl ester of 2-oxobutanoic acid and is commonly used in organic synthesis and various industrial applications . This compound is characterized by its clear, colorless liquid form and a slightly fruity odor.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxobutanoate has a wide range of applications in scientific research:
Biology: It serves as a precursor in the biosynthesis of amino acids and other biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role in metabolic pathways and as a potential drug intermediate.
Wirkmechanismus
Target of Action
Methyl 2-oxobutanoate, also known as 2-Oxobutyric acid methyl ester or Methyl 2-ketobutyrate , is a chemical compound that interacts with specific targets in the body. One of its primary targets is the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in various biochemical processes, including the metabolism of amino acids.
Mode of Action
The interaction of Methyl 2-oxobutanoate with its target enzyme involves a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate . This reaction is part of the larger metabolic process and contributes to the overall biochemical activity of the compound.
Biochemical Pathways
Methyl 2-oxobutanoate is involved in several biochemical pathways. It is a common intermediate in the degradation of organic acids . For example, both L-threonine and L-methionine are catabolized into 2-oxobutanoate . These pathways have downstream effects on various biological processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification .
Pharmacokinetics
It is known that the compound has a molecular weight of 11612 , which may influence its bioavailability and distribution within the body
Result of Action
The molecular and cellular effects of Methyl 2-oxobutanoate’s action are largely dependent on its interaction with its target enzyme and its role in biochemical pathways. By participating in these pathways, Methyl 2-oxobutanoate contributes to various biological processes, including the metabolism of amino acids and the production of energy .
Biochemische Analyse
Biochemical Properties
Methyl 2-oxobutanoate plays a significant role in biochemical reactions. It is involved in the synthesis of indole derivatives via Fischer indolization of arylhydrazines . It also participates in the synthesis of (−)-picrotoxinin, a natural product and neurotoxic sesquiterpenoid . Furthermore, it is used to prepare the core structure of phalarine, a natural product found in perennial grass .
Cellular Effects
It is known to be a volatile constituent of curuba fruit and has potential biological activity .
Molecular Mechanism
The molecular mechanism of Methyl 2-oxobutanoate involves its conversion into other compounds through various enzymatic reactions. For instance, it can be used to synthesize indole derivatives via Fischer indolization of arylhydrazines using propylphosphonic anhydride .
Temporal Effects in Laboratory Settings
It is known to be a stable compound used in various biochemical reactions .
Metabolic Pathways
Methyl 2-oxobutanoate is involved in several metabolic pathways. It is a part of the valine, leucine, and isoleucine degradation pathway, as well as the valine, leucine, and isoleucine biosynthesis pathway . It is also involved in the pantothenate and CoA biosynthesis pathway .
Subcellular Localization
It is known to be involved in various biochemical reactions that occur in different cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-oxobutanoate can be synthesized through several methods, including the alkylation of enolate ions. One common method involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield methyl 2-oxobutanoate .
Industrial Production Methods: In industrial settings, methyl 2-oxobutanoate is often produced through the esterification of 2-oxobutanoic acid with methanol. This process typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxobutanoic acid.
Reduction: It can be reduced to form 2-hydroxybutanoate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with methyl 2-oxobutanoate under basic or acidic conditions.
Major Products:
Oxidation: 2-oxobutanoic acid.
Reduction: 2-hydroxybutanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
Methyl 2-oxobutanoate can be compared with other similar compounds, such as:
Methyl pyruvate: Both are methyl esters of keto acids, but methyl pyruvate has a simpler structure with only three carbon atoms.
Ethyl 3-methyl-2-oxobutyrate: This compound has an additional ethyl group, making it bulkier and slightly more hydrophobic.
2-oxovaleric acid methyl ester: This compound has a longer carbon chain, which affects its reactivity and physical properties
Uniqueness: Methyl 2-oxobutanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and metabolic pathways. Its versatility as a synthetic intermediate and its role in biological processes make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
methyl 2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIWVCAMONZQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337853 | |
| Record name | Methyl 2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-66-7 | |
| Record name | Methyl 2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ketobutyric acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl 2-oxobutanoate?
A1: Methyl 2-oxobutanoate has the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol.
Q2: Can you describe a method for synthesizing Methyl 2-oxobutanoate?
A2: Methyl 2-oxobutanoate can be synthesized starting from methyl 2-hydroxy-3-butenoate. The key step involves isomerization of the C=C bond, yielding Methyl 2-oxobutanoate as an intermediate. []
Q3: Are there any alternative synthetic routes to Methyl 2-oxobutanoate?
A3: Yes, Methyl 2-oxobutanoate can also be produced through the reaction of dimethyl oxalate and ethylmagnesium chloride, a Grignard reagent. []
Q4: What is the biological significance of Methyl 2-oxobutanoate?
A4: Methyl 2-oxobutanoate is an α-keto acid derived from the branched-chain amino acid valine. It plays a role in branched-chain amino acid metabolism. []
Q5: How is Methyl 2-oxobutanoate metabolized?
A5: Methyl 2-oxobutanoate is oxidized by the branched-chain 2-oxo acid dehydrogenase complex, a key enzyme in branched-chain amino acid catabolism. [, ]
Q6: Are there any known diseases associated with abnormal Methyl 2-oxobutanoate metabolism?
A6: Yes, Maple Syrup Urine Disease (MSUD) is a metabolic disorder characterized by a deficiency in the branched-chain 2-keto acid dehydrogenase complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including Methyl 2-oxobutanoate. [, ]
Q7: Can Methyl 2-oxobutanoate be used as a substrate by microorganisms?
A7: Yes, certain bacteria, such as Bacillus strains, can utilize Methyl 2-oxobutanoate. For example, Bacillus stearothermophilus DSM 297 can reduce Methyl 2-oxobutanoate to its corresponding (R)-alcohol with high enantioselectivity. []
Q8: What is the significance of Methyl 2-oxobutanoate in microbial metabolism?
A8: In microorganisms like Bacillus subtilis, Methyl 2-oxobutanoate is a precursor in the biosynthesis of D-pantothenic acid (vitamin B5). Attenuating or deleting the gene encoding 3-methyl-2-oxobutanoate hydroxymethyl transferase (panB), an enzyme involved in this pathway, can impact D-pantothenic acid production. []
Q9: Has Methyl 2-oxobutanoate been identified in any specific biological contexts?
A9: Yes, Methyl 2-oxobutanoate was found to accumulate in the extracellular microenvironment of oleate-treated macrophages, suggesting a potential link to metabolic disturbances in macrophages. []
Q10: Is Methyl 2-oxobutanoate chiral?
A10: Yes, Methyl 2-oxobutanoate possesses a chiral center at the α-carbon, making it a chiral molecule.
Q11: Can the enantiomers of Methyl 2-oxobutanoate be selectively synthesized or separated?
A11: Yes, various biocatalysts, such as enzymes and microorganisms, exhibit stereoselectivity towards the reduction of Methyl 2-oxobutanoate. For instance:
- Bakers' yeast, both free and immobilized, can reduce esters of 3-methyl-2-oxobutanoic acid to their corresponding (R)-hydroxy esters with varying enantiomeric excesses. []
- The aerobic thermophile Bacillus stearothermophilus DSM 297 can reduce Methyl 2-oxobutanoate to the (R)-alcohol with high enantioselectivity. []
- Two α-keto ester reductases (STKER-II and STKER-III) isolated from Streptomyces thermocyaneoviolaceus IFO 14271 can reduce Methyl 2-oxobutanoate to the corresponding (R)-hydroxy ester with excellent enantiomeric excess. []
Q12: What factors influence the stereoselectivity of these biocatalytic reductions?
A12: Factors like the structure of the substrate, reaction conditions (e.g., temperature, solvent), and the specific biocatalyst used can all impact the stereochemical outcome of the reaction. [, , ]
Q13: Beyond simple reduction, can Methyl 2-oxobutanoate participate in other stereoselective reactions?
A13: Yes, enzymes like 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) can catalyze the stereoselective aldol addition of 3,3-disubstituted 2-oxoacids, derived from Methyl 2-oxobutanoate, to aldehydes. This reaction allows for the creation of quaternary carbon centers with controlled stereochemistry. []
Q14: Can Methyl 2-oxobutanoate be used in drug discovery?
A14: While not a direct drug target, enzymes involved in Methyl 2-oxobutanoate metabolism, like 3-methyl-2-oxobutanoate hydroxymethyltransferase (panB), have been explored as potential drug targets in Mycobacterium tuberculosis. Inhibiting these enzymes could disrupt essential metabolic pathways in the bacteria. []
Q15: How is Methyl 2-oxobutanoate relevant to research on prosthetic joint infections (PJIs)?
A15: Metatranscriptomic analysis of synovial fluid from PJI patients revealed the upregulation of the gene encoding 3-methyl-2-oxobutanoate hydroxymethyltransferase in Escherichia coli, a common PJI pathogen. This suggests a potential role for this enzyme in E. coli virulence and biofilm formation. []
Q16: Are there any studies on the environmental impact of Methyl 2-oxobutanoate?
A16: While specific data on the environmental impact of Methyl 2-oxobutanoate is limited within the provided research papers, it's important to consider the potential ecological effects and explore strategies to mitigate any negative impacts during its synthesis, use, and disposal.
Q17: What analytical techniques are commonly used to study Methyl 2-oxobutanoate?
A17: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify Methyl 2-oxobutanoate in biological samples, such as the extracellular microenvironment of macrophages. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


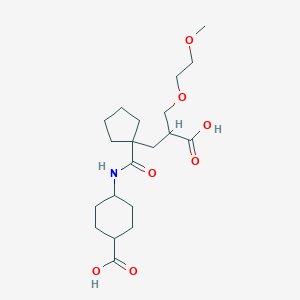
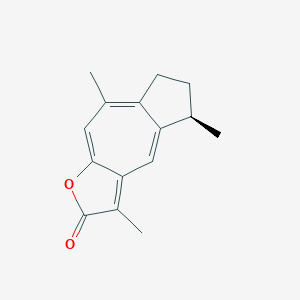
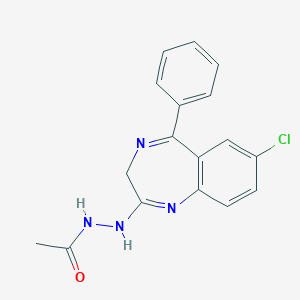
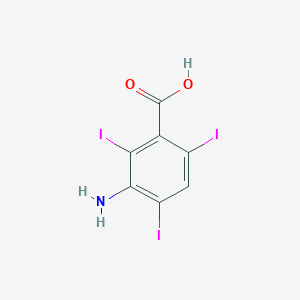
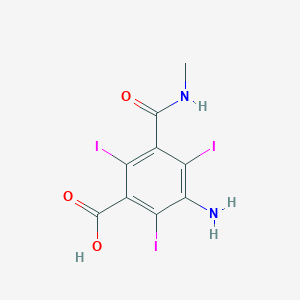
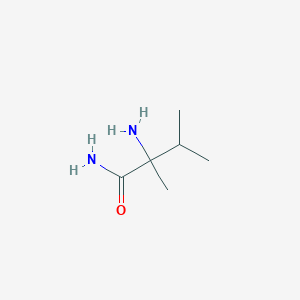
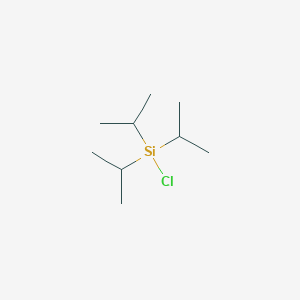
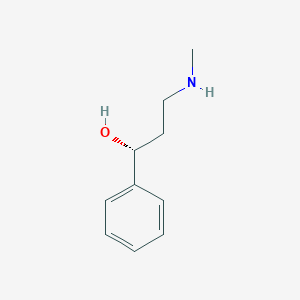
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)
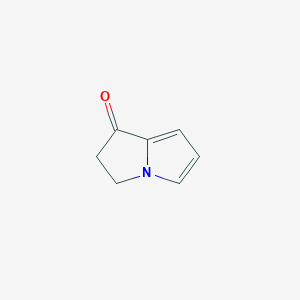
![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
